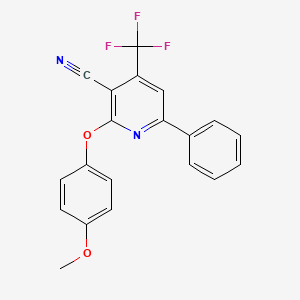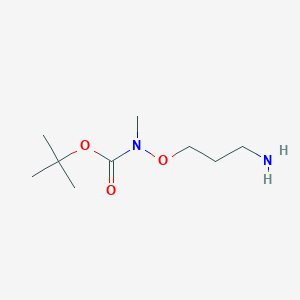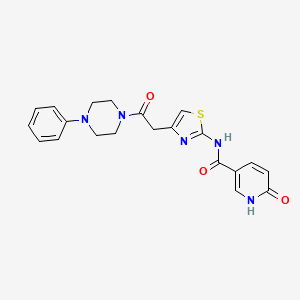
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile” is an organic compound containing a nitrile group (-CN), a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a phenoxy group (Ph-O-). These functional groups could potentially impart various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the nitrile, trifluoromethyl, methoxy, and phenoxy groups could potentially influence the overall shape and polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the trifluoromethyl group could potentially participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitrile and methoxy groups could potentially influence its solubility in various solvents .Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile have demonstrated significant antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These findings suggest the potential for these compounds in the development of new antimicrobial agents. The structural elucidation of these compounds was achieved through various spectroscopic and chromatographic techniques (Guna et al., 2015).
Photophysical Studies
Another related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been investigated for its luminescent properties, showing potential as a blue light-emitting material. This research highlights the relevance of such compounds in the development of new materials for optoelectronic applications. The compound's synthesis, crystal structure, and photophysical properties were extensively studied (Ahipa et al., 2014).
Applications in Dye-Sensitized Solar Cells (DSSCs)
The compound 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile has been synthesized and used as a co-sensitizer dye in DSSCs. This compound significantly increased the efficiency of the solar cells, indicating its potential utility in enhancing the performance of photovoltaic devices (Hemavathi et al., 2019).
Corrosion Inhibition
Nicotinonitriles, structurally similar to 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies provide insights into the potential use of these compounds in protecting metals from corrosion, crucial in extending the lifespan of metal structures and components in various industrial applications (Singh et al., 2016).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2/c1-26-14-7-9-15(10-8-14)27-19-16(12-24)17(20(21,22)23)11-18(25-19)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYURTOFJDLQELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444179.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-ethyl-N-(1-{[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2444183.png)
![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)
![ethyl 5-methoxy-3-({[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonothioyl}amino)-1H-indole-2-carboxylate](/img/structure/B2444186.png)
![1-[3-(Dimethylamino)propyl]imidazolidin-2-one](/img/structure/B2444189.png)
![6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2444190.png)

![4-benzyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2444193.png)

![4-benzoyl-N-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2444197.png)

